molecular formula C16H25NO2 B13060868 2-(4-Butoxyphenyl)-5,5-dimethylmorpholine

2-(4-Butoxyphenyl)-5,5-dimethylmorpholine

Cat. No.: B13060868
M. Wt: 263.37 g/mol
InChI Key: WCBRCRJWRKQMSF-UHFFFAOYSA-N
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Description

2-(4-Butoxyphenyl)-5,5-dimethylmorpholine is an organic compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a butoxyphenyl group attached to the morpholine ring, which is further substituted with two methyl groups. The unique structure of this compound makes it an interesting subject for various scientific studies and industrial applications.

Preparation Methods

The synthesis of 2-(4-Butoxyphenyl)-5,5-dimethylmorpholine can be achieved through several synthetic routes. One common method involves the reaction of 4-butoxybenzaldehyde with morpholine in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as ethanol or methanol and a temperature range of 60-80°C. The reaction proceeds through the formation of an intermediate Schiff base, which is then reduced to yield the final product.

Industrial production methods for this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

2-(4-Butoxyphenyl)-5,5-dimethylmorpholine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the butoxy group, leading to the formation of a carboxylic acid derivative.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst. This process can reduce any double bonds present in the compound.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring, where the butoxy group can be replaced with other functional groups such as halides or amines. Common reagents for these reactions include sodium hydride and alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted morpholine derivatives.

Scientific Research Applications

2-(4-Butoxyphenyl)-5,5-dimethylmorpholine has several scientific research applications:

    Chemistry: This compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural similarity to certain biological molecules makes it a useful tool in biochemical assays.

    Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

    Industry: In industrial applications, this compound can be used as an intermediate in the production of dyes, polymers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Butoxyphenyl)-5,5-dimethylmorpholine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule. For example, in medicinal chemistry, this compound may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

2-(4-Butoxyphenyl)-5,5-dimethylmorpholine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its morpholine ring structure, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C16H25NO2

Molecular Weight

263.37 g/mol

IUPAC Name

2-(4-butoxyphenyl)-5,5-dimethylmorpholine

InChI

InChI=1S/C16H25NO2/c1-4-5-10-18-14-8-6-13(7-9-14)15-11-17-16(2,3)12-19-15/h6-9,15,17H,4-5,10-12H2,1-3H3

InChI Key

WCBRCRJWRKQMSF-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2CNC(CO2)(C)C

Origin of Product

United States

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